

# Generating FAM49B Knockout Mice Using CRISPR/Cas9: Application Notes and Protocols

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## Compound of Interest

Compound Name: FAM49B (190-198) mouse

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## Abstract

This document provides a detailed guide for the generation of FAM49B knockout mice using the CRISPR/Cas9 system. The protocol encompasses all critical stages, from the design and validation of single guide RNAs (sgRNAs) to the delivery of CRISPR/Cas9 components into mouse zygotes, and subsequent screening and validation of knockout animals. Methodologies for both microinjection and electroporation are presented, allowing researchers to choose the most suitable approach for their laboratory settings. Furthermore, this guide includes a comprehensive phenotyping plan for the characterization of FAM49B knockout mice and details known signaling pathways involving FAM49B to provide a basis for functional analysis. All quantitative data regarding the efficiency of various steps are summarized in structured tables for easy reference.

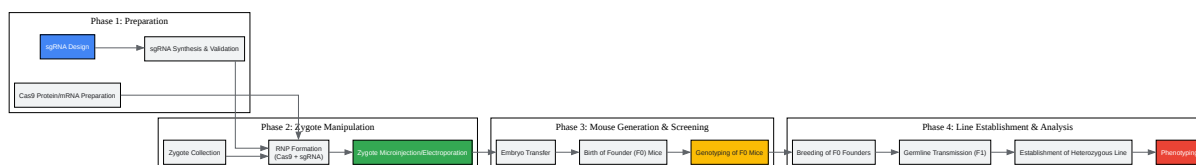
## Introduction

The Family with sequence similarity 49 member B (FAM49B), also known as CYFIP-related Rac1 interactor B (CYRIB), is a protein implicated in a variety of cellular processes. Research has highlighted its role in regulating the actin cytoskeleton through interaction with the small GTPase Rac1, thereby influencing cell migration and morphology.<sup>[1][2][3]</sup> Moreover, FAM49B has been linked to the regulation of T-cell activation, mitochondrial function and integrity, and has been shown to be dysregulated in certain cancers, where it may influence tumor progression and metastasis through pathways involving c-Myc and NEK9.<sup>[4][5][6][7][8]</sup> The

generation of a FAM49B knockout mouse model is therefore a critical step towards elucidating its in vivo physiological and pathophysiological functions. The CRISPR/Cas9 system offers a rapid and efficient method for creating such a model, enabling precise gene disruption.[9][10]

## Experimental Workflow

The overall workflow for generating FAM49B knockout mice is depicted below. This process begins with the design and synthesis of sgRNAs targeting the Fam49b gene and culminates in the breeding of heterozygous knockout mice to establish a homozygous knockout line.



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Caption: Experimental workflow for generating FAM49B knockout mice.

## Experimental Protocols

### sgRNA Design and Synthesis

**Objective:** To design and synthesize highly efficient and specific sgRNAs targeting a critical exon of the mouse Fam49b gene. Targeting an early exon is recommended to increase the likelihood of generating a null allele due to frameshift mutations.[11]

Protocol:

- Retrieve the mouse Fam49b gene sequence: Obtain the genomic sequence, with a focus on the early exons, from a genome browser such as the UCSC Genome Browser (Gene ID: 223601).[\[12\]](#)
- Utilize online sgRNA design tools: Input the target exon sequence into user-friendly design tools like Benchling, GenScript's GenCRISPR, or Synthego's CRISPR Design Tool.[\[13\]](#)[\[14\]](#)[\[15\]](#) These tools will identify potential sgRNA target sites (20 bp sequences adjacent to a Protospacer Adjacent Motif - PAM, typically 'NGG' for *Streptococcus pyogenes* Cas9) and provide on-target and off-target scores.
- Select optimal sgRNAs: Choose 2-3 sgRNAs with high on-target scores and low off-target scores. It is advisable to target a conserved coding domain of the gene to maximize the functional impact of the knockout.
- Synthesize sgRNAs: Order synthetic sgRNAs with chemical modifications that enhance stability and editing efficiency.

## Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complex

Objective: To assemble the Cas9 nuclease and sgRNA into a ribonucleoprotein (RNP) complex for delivery into mouse zygotes. The use of RNP complexes is favored for its high editing efficiency and reduced off-target effects.[\[16\]](#)

Protocol:

- Reconstitute components: Resuspend lyophilized Cas9 protein and synthetic sgRNA in nuclease-free buffer to the desired stock concentrations.
- Complex formation: Mix Cas9 protein and sgRNA at a 1:1 molar ratio.
- Incubation: Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- Dilution: Dilute the RNP complex in an appropriate injection or electroporation buffer to the final working concentration (refer to Table 1).

## Delivery of RNP Complex into Mouse Zygotes

Two primary methods are employed for the delivery of CRISPR/Cas9 components into mouse zygotes: pronuclear microinjection and electroporation.

Objective: To deliver the RNP complex directly into the pronucleus of a fertilized mouse zygote.

Materials:

- Fertilized mouse zygotes
- RNP complex solution
- Microinjection microscope with micromanipulators
- Holding and injection pipettes

Procedure:

- Prepare zygotes: Collect fertilized zygotes from superovulated female mice.
- Set up microinjection rig: Prepare the microinjection station and load the RNP solution into the injection pipette.
- Microinjection: Secure a zygote with the holding pipette and carefully insert the injection pipette into one of the pronuclei.
- Inject RNP complex: Inject a small volume of the RNP solution until a slight swelling of the pronucleus is observed.
- Culture: Transfer the injected zygotes into a suitable culture medium and incubate until the two-cell stage for subsequent embryo transfer.

Objective: To deliver the RNP complex into a batch of mouse zygotes using an electrical pulse. This method offers higher throughput and can result in improved embryo viability compared to microinjection.<sup>[16][17][18][19]</sup>

Materials:

- Fertilized mouse zygotes
- RNP complex solution in electroporation buffer
- Electroporator and electroporation cuvettes

Procedure:

- Prepare zygotes: Collect and wash fertilized zygotes.
- Prepare for electroporation: Place the zygotes in the electroporation cuvette containing the RNP solution.
- Electroporation: Apply the optimized electrical pulse parameters (voltage, pulse duration, number of pulses) using a suitable electroporator.
- Recovery and culture: Transfer the electroporated zygotes to a recovery medium, wash, and then culture until the two-cell stage for embryo transfer.

## Generation of Founder Mice and Genotyping

Objective: To produce founder (F0) mice carrying the desired Fam49b knockout allele and identify them through genotyping.

Protocol:

- Embryo transfer: Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
- Birth and tissue collection: After a gestation period of approximately 19-21 days, the surrogate mothers will give birth to F0 pups. At 2-3 weeks of age, collect a small tissue sample (e.g., tail tip or ear punch) for genomic DNA extraction.
- Genomic DNA extraction: Isolate genomic DNA from the tissue samples.
- PCR amplification: Amplify the genomic region of Fam49b spanning the sgRNA target site using PCR.

- Mutation analysis: Analyze the PCR products for the presence of insertions or deletions (indels) resulting from CRISPR/Cas9-mediated non-homologous end joining (NHEJ). This can be done by:
  - Sanger sequencing: Sequence the PCR products and analyze the chromatograms for overlapping peaks, which indicate the presence of indels.
  - Restriction fragment length polymorphism (RFLP) analysis: If the sgRNA targets a restriction enzyme site, digestion of the PCR product can be used to identify mutated alleles.
- Identification of founders: Mice with confirmed indels are identified as F0 founders.

## Germline Transmission and Establishment of a Knockout Line

Objective: To confirm that the knockout allele can be transmitted to the next generation and to establish a stable heterozygous knockout mouse line.

Protocol:

- Breeding of F0 founders: Mate the F0 founder mice with wild-type mice.
- Genotyping of F1 offspring: Genotype the resulting F1 generation using the same method as for the F0 mice.
- Confirmation of germline transmission: The presence of the knockout allele in the F1 generation confirms germline transmission.[\[11\]](#)
- Establishment of heterozygous line: Intercross heterozygous F1 mice to generate homozygous knockout (FAM49B<sup>-/-</sup>), heterozygous (FAM49B<sup>+/-</sup>), and wild-type (FAM49B<sup>+/+</sup>) littermates for subsequent phenotyping.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the efficiency of generating knockout mice using CRISPR/Cas9.

Table 1: RNP Delivery Parameters and Efficiencies

Delivery Method	RNP Concentration	Typical Survival Rate of Embryos	Editing Efficiency (Indel Formation)	Reference
Pronuclear Microinjection	25-50 ng/μl Cas9, 10-25 ng/ μl sgRNA	70-90%	20-80%	<a href="#">[20]</a> <a href="#">[21]</a>
Zygote Electroporation	4 μM Cas9 RNP	~80%	Up to 100% of offspring	<a href="#">[16]</a> <a href="#">[17]</a>

Table 2: Founder Generation and Germline Transmission Rates

Parameter	Reported Efficiency	Reference
Successful Founder Generation (with edited alleles)	~80% (via electroporation)	<a href="#">[22]</a>
Germline Transmission Rate from F0 Founders	>90%	<a href="#">[22]</a>

## Phenotyping Plan for FAM49B Knockout Mice

A comprehensive phenotyping plan is crucial to understand the in vivo function of FAM49B. Based on its known roles, the following areas should be investigated, leveraging standardized pipelines from the International Mouse Phenotyping Consortium (IMPC) or the Knockout Mouse Project (KOMP) where possible.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

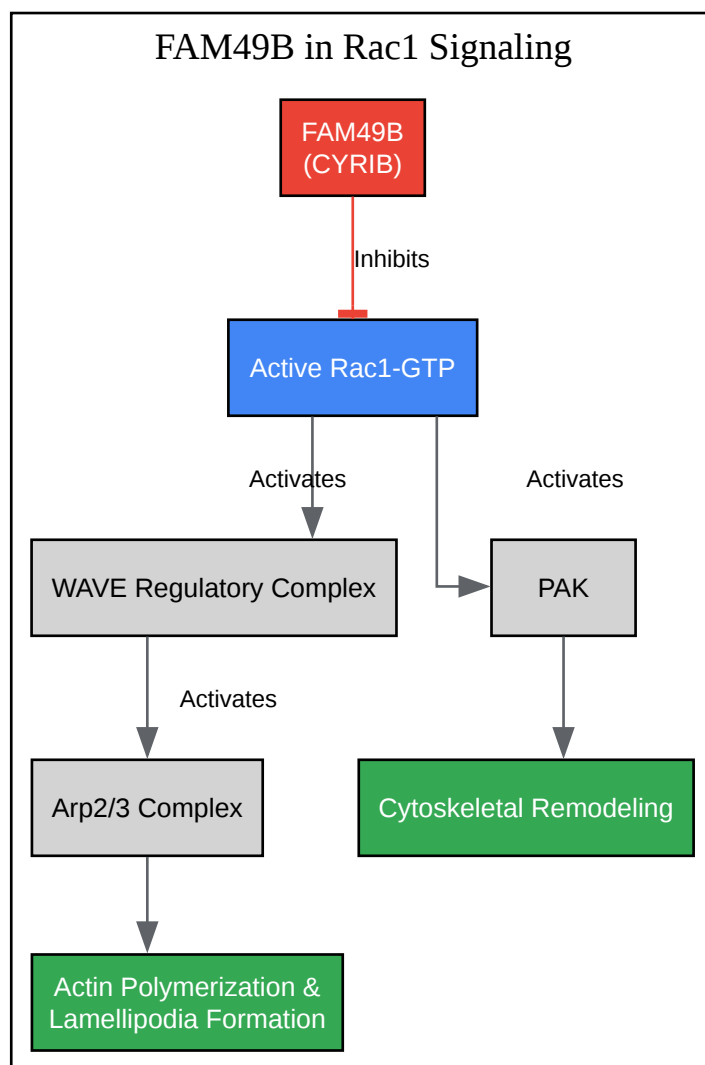
Table 3: Recommended Phenotyping Pipeline for FAM49B Knockout Mice

Phenotypic Area	Key Parameters to Assess	Rationale
General Health and Viability	Body weight, survival rates, gross morphology, clinical chemistry	To identify any overt developmental or health issues.
Immunology	T-cell populations in thymus and peripheral lymphoid organs, T-cell activation markers (e.g., CD69, CD25) upon stimulation, cytokine profiles	FAM49B is a negative regulator of TCR signaling.[28]
Metabolism	Glucose and insulin tolerance tests, body composition (DEXA), indirect calorimetry	FAM49B is localized to mitochondria and may affect metabolism.[5][6]
Cancer Predisposition	Spontaneous tumor formation, response to carcinogens	FAM49B is implicated in cancer progression.[4][8]
Cellular Phenotyping	Analysis of cell migration and cytoskeletal organization in primary cell cultures (e.g., fibroblasts, immune cells)	FAM49B regulates the actin cytoskeleton via Rac1.[1]
Mitochondrial Function	Mitochondrial morphology in various tissues (EM), mitochondrial respiration assays, ROS levels	FAM49B is involved in maintaining mitochondrial integrity.[5][6][29][30]

## FAM49B Signaling Pathways

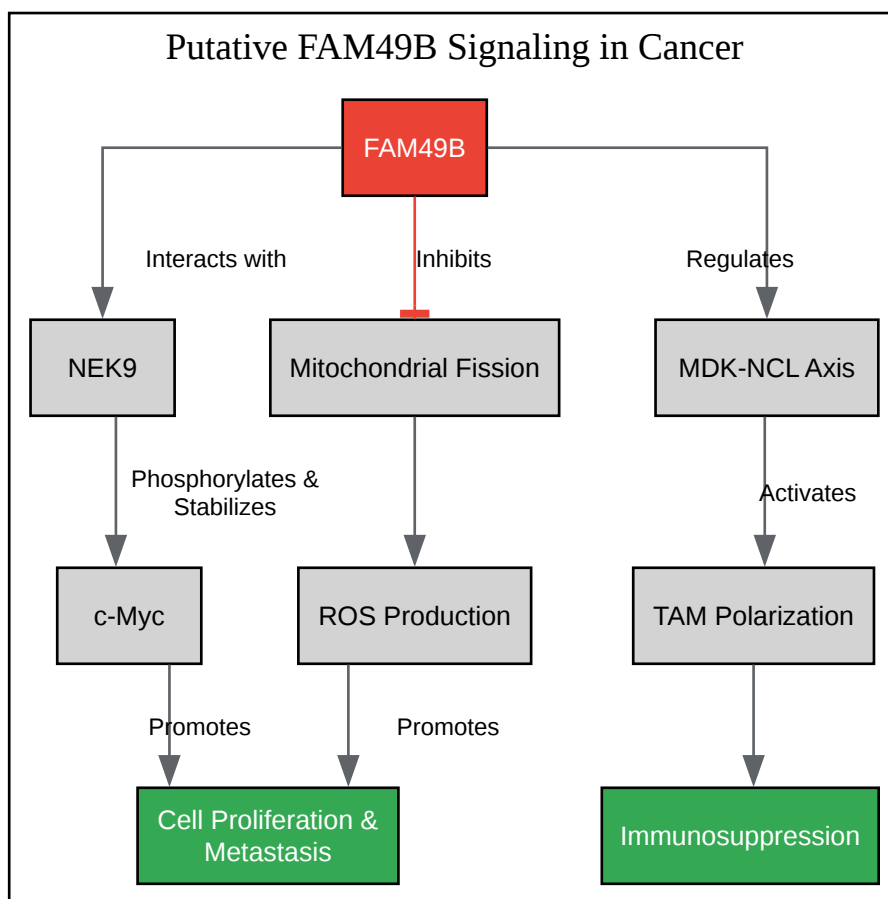
The following diagrams illustrate the known signaling pathways involving FAM49B.





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Caption: FAM49B negatively regulates Rac1 signaling and actin dynamics.[2][3][31]



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Caption: FAM49B is implicated in cancer-related signaling pathways.[4][7][8][32]

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